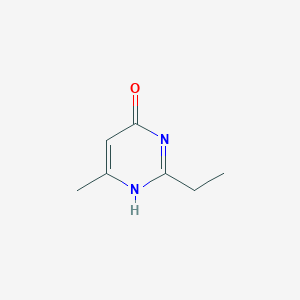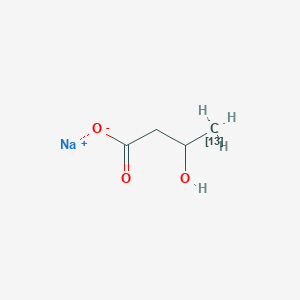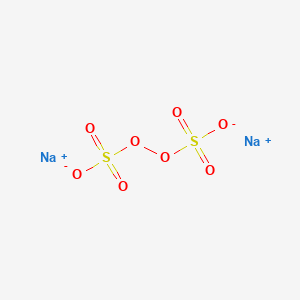
2-ethyl-6-methyl-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-6-methyl-1H-pyrimidin-4-one, also known as EMP, is a heterocyclic organic compound with a pyrimidine ring structure. EMP has been used extensively in scientific research due to its unique chemical properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-ethyl-6-methyl-1H-pyrimidin-4-one has been used extensively in scientific research due to its unique chemical properties and potential applications in various fields. 2-ethyl-6-methyl-1H-pyrimidin-4-one has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-ethyl-6-methyl-1H-pyrimidin-4-one has also been used as a building block in the synthesis of other compounds, such as pyrimidine-based fluorescent dyes and pyrimidine-based ligands for metal ion sensing.
Wirkmechanismus
The mechanism of action of 2-ethyl-6-methyl-1H-pyrimidin-4-one is not fully understood, but it is believed to act as a DNA intercalator, which means it can insert itself between the base pairs of DNA. This can lead to changes in the DNA structure and function, which can ultimately result in cell death. 2-ethyl-6-methyl-1H-pyrimidin-4-one has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and dihydrofolate reductase, which are involved in DNA replication and cell division.
Biochemische Und Physiologische Effekte
2-ethyl-6-methyl-1H-pyrimidin-4-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-ethyl-6-methyl-1H-pyrimidin-4-one can induce cell death in cancer cells, and can inhibit the growth of certain bacteria and fungi. 2-ethyl-6-methyl-1H-pyrimidin-4-one has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. In vivo studies have shown that 2-ethyl-6-methyl-1H-pyrimidin-4-one can improve cognitive function in animal models of Alzheimer's disease, and can reduce the symptoms of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-ethyl-6-methyl-1H-pyrimidin-4-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be obtained in high purity. 2-ethyl-6-methyl-1H-pyrimidin-4-one is also stable under a variety of conditions, which makes it suitable for use in a wide range of experiments. However, there are also some limitations to the use of 2-ethyl-6-methyl-1H-pyrimidin-4-one in lab experiments. 2-ethyl-6-methyl-1H-pyrimidin-4-one has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. 2-ethyl-6-methyl-1H-pyrimidin-4-one also has a relatively short half-life, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 2-ethyl-6-methyl-1H-pyrimidin-4-one. One area of research could be the development of 2-ethyl-6-methyl-1H-pyrimidin-4-one-based drugs for the treatment of various diseases. Another area of research could be the synthesis of novel 2-ethyl-6-methyl-1H-pyrimidin-4-one derivatives with improved properties, such as increased solubility or longer half-life. 2-ethyl-6-methyl-1H-pyrimidin-4-one could also be used as a building block in the synthesis of other compounds with potential applications in various fields, such as materials science or nanotechnology. Overall, 2-ethyl-6-methyl-1H-pyrimidin-4-one has a wide range of potential applications, and further research is needed to fully explore its potential.
Synthesemethoden
2-ethyl-6-methyl-1H-pyrimidin-4-one can be synthesized through a variety of methods, including the reaction of ethyl acetoacetate and guanidine hydrochloride, the reaction of ethyl acetoacetate and urea, and the reaction of 2-amino-5-methylpyrimidine and ethyl acetoacetate. The most commonly used method is the reaction of ethyl acetoacetate and guanidine hydrochloride, which involves the addition of guanidine hydrochloride to a solution of ethyl acetoacetate in ethanol. The resulting mixture is then heated under reflux for several hours, followed by cooling and filtration to obtain 2-ethyl-6-methyl-1H-pyrimidin-4-one crystals.
Eigenschaften
IUPAC Name |
2-ethyl-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-6-8-5(2)4-7(10)9-6/h4H,3H2,1-2H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXCUPXRGWZPDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-6-methyl-1H-pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














